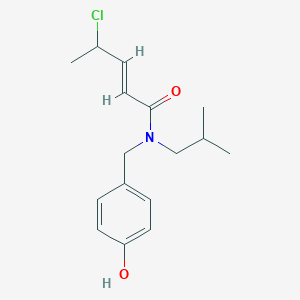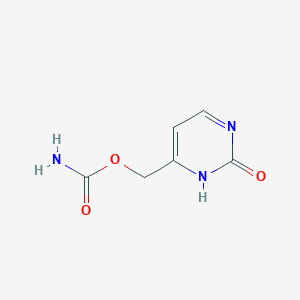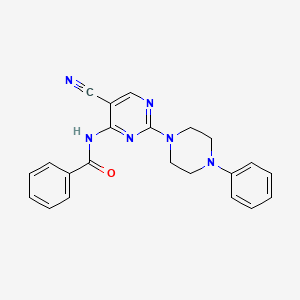
N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, a phenylpiperazine moiety, and a pyrimidine ring. These structural features contribute to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Mécanisme D'action
The mechanism of action of N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and memory. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar core structure but differs in the functional groups attached to the pyrimidine ring.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a thieno ring fused to the pyrimidine ring, offering different biological activities and applications.
Uniqueness
N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Propriétés
Numéro CAS |
918662-95-0 |
|---|---|
Formule moléculaire |
C22H20N6O |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-[5-cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H20N6O/c23-15-18-16-24-22(26-20(18)25-21(29)17-7-3-1-4-8-17)28-13-11-27(12-14-28)19-9-5-2-6-10-19/h1-10,16H,11-14H2,(H,24,25,26,29) |
Clé InChI |
FPUIEAINKYRKME-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)NC(=O)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



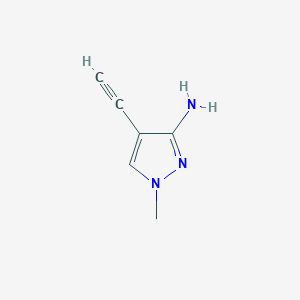
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
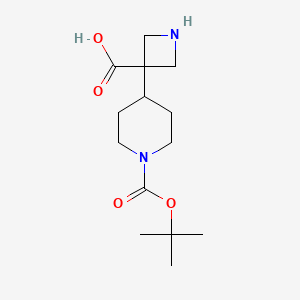
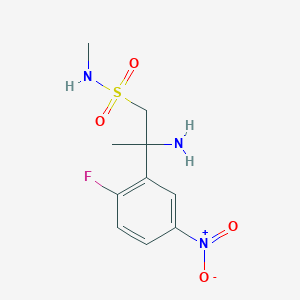
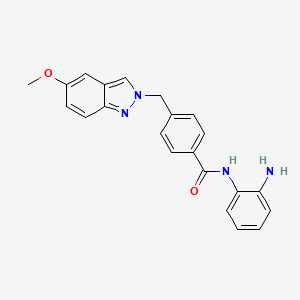
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![3-(((5R,6S)-6-((R)-1-Hydroxyethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl)thio)propanoic acid](/img/structure/B12929661.png)
![[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929668.png)
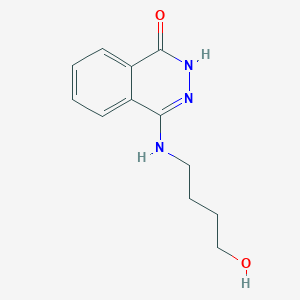
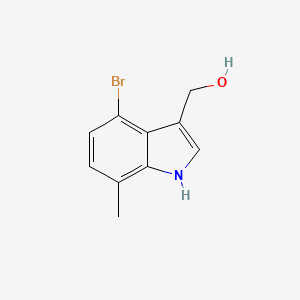
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
